D-2-Aminobutyric acid
Overview
Description
D-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration1. It is an alpha-aminobutyric acid and a D-alpha-amino acid1. It is an enantiomer of a L-alpha-aminobutyric acid1. It is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain1. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides1.
Synthesis Analysis
D-2-Aminobutyric acid can be synthesized through an in vitro tri-enzymatic catalytic system2. In this cascade reaction, the readily available L-threonine serves as the starting material, carbon dioxide and water are the by-products3. D-2-Aminobutyric acid was obtained with >90% yield and >99% enantioselective excess, even without adding external ammonia, demonstrating that the ammonia from the first reaction can serve as the amino donor for the reductive amination step3.
Molecular Structure Analysis
The molecular formula of D-2-Aminobutyric acid is C4H9NO21. The IUPAC name is (2R)-2-aminobutanoic acid1. The InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s11. The InChIKey is QWCKQJZIFLGMSD-GSVOUGTGSA-N1. The Canonical SMILES is CCC(C(=O)O)N and the Isomeric SMILES is CCC@HO)N1.
Chemical Reactions Analysis
Further research is needed to provide a comprehensive analysis of the chemical reactions involving D-2-Aminobutyric acid4.
Scientific Research Applications
1. Synthesis and Pharmaceutical Production
D-2-Aminobutyric acid is used as an important intermediate in pharmaceutical production. Innovative methods have been developed for its synthesis, aiming to utilize cheaper starting materials and produce less by-product. A notable method involves a tri-enzymatic catalytic system composed of L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase. This method achieves over 90% yield and more than 99% enantioselective excess using L-threonine as the starting material (Chen et al., 2017).
2. Metabolic Engineering for Production
Metabolic engineering approaches have been utilized to produce D-2-Aminobutyric acid. For instance, Escherichia coli has been engineered for this purpose, demonstrating the potential for environmentally friendly and scalable production of this amino acid (Xu et al., 2019).
3. Role in Physiological Processes
Research has identified significant physiological roles of D-2-Aminobutyric acid and related compounds. It is involved in various metabolic processes and has been linked to the improvement of heat tolerance in plants, suggesting its involvement in stress responses and metabolic homeostasis (Li et al., 2016).
4. Analytical and Structural Studies
Analytical studies have been conducted to understand the diffusion and structural behavior of D-2-Aminobutyric acid. This includes its comparison with other amino acids like GABA, providing insights into the structural differences and their impact on transport properties (Rodrigo et al., 2019).
Safety And Hazards
D-2-Aminobutyric acid may cause skin irritation, serious eye irritation, and respiratory irritation7. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest7. If swallowed, immediate medical assistance should be sought7. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed7.
Future Directions
D-2-Aminobutyric acid is a key intermediate in the synthesis of chiral drugs, chiral pesticides, and chiral food additives, and has wide applications in the fields of medicine, pesticides, and food8. Further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security9.
properties
IUPAC Name |
(2R)-2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314996 | |
Record name | D-α-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
278 mg/mL | |
Record name | D-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-2-Aminobutyric acid | |
CAS RN |
2623-91-8 | |
Record name | D-α-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-alpha-Aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-α-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-2-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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